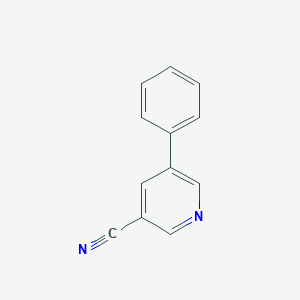

5-Phénylpyridine-3-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

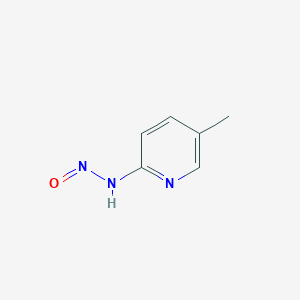

The synthesis of pyridine-3-carbonitrile derivatives has been described in various studies. One such method involves a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate . Another method involves heating a mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .Molecular Structure Analysis

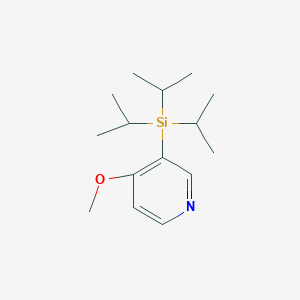

The molecular structure of 5-Phenylpyridine-3-carbonitrile is characterized by a pyridine ring attached to a phenyl group and a carbonitrile group . The molecule contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 triple bond, and 12 aromatic bonds .Applications De Recherche Scientifique

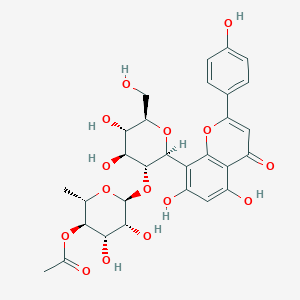

Activité antiproliférative

Des dérivés de 5-phénylpyridine-3-carbonitrile ont été synthétisés et étudiés pour leur activité antitumorale contre la lignée cellulaire de carcinome hépatique (HEPG2). Les résultats ont révélé que les dérivés de pyridine présentent une activité antitumorale prometteuse .

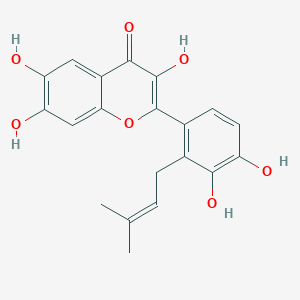

Synthèse de dérivés de 2-oxo-1,2-dihydropyridine-3-carbonitrile

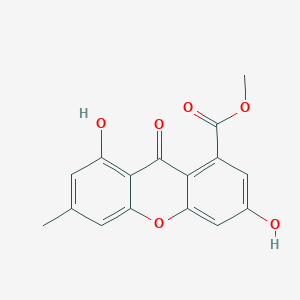

Le this compound est utilisé dans la synthèse de dérivés de 2-oxo-1,2-dihydropyridine-3-carbonitrile. Ces dérivés sont produits avec de bons rendements en réagissant avec le 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate de sodium et le 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate de sodium .

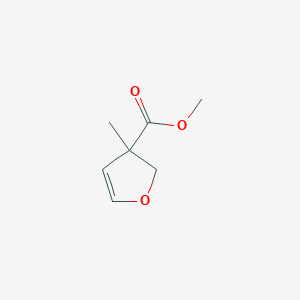

Synthèse de 2-oxo-tétrahydro-1 H -cyclopenta [b]pyridine-3-carbonitriles

Le this compound est également utilisé dans la synthèse de 2-oxo-tétrahydro-1 H -cyclopenta [b]pyridine-3-carbonitriles. Ces composés sont produits en réagissant avec le (2-oxocyclopentylidène)méthanolate de sodium .

Synthèse de 2-oxo-hexahydroquinoléine-3-carbonitriles

Le this compound peut être utilisé pour synthétiser des 2-oxo-hexahydroquinoléine-3-carbonitriles. Ces composés sont produits en réagissant avec le (2-oxocyclohexylidène)méthanolate de sodium .

Évaluation de l'activité cytotoxique

Des dérivés de this compound ont été synthétisés et évalués pour leurs activités cytotoxiques in vitro contre trois lignées cellulaires cancéreuses, à savoir celles du foie (lignée HepG2), de la prostate (lignée DU145) et du sein (lignée MBA-MB-231). Certains composés présentent des effets antiprolifératifs prometteurs .

Synthèse de 4-aryl-6- (2,5-dichlorothiophène-3-yl)-2-méthoxypyridine-3-carbonitriles

Le this compound est utilisé dans la synthèse de 4-aryl-6- (2,5-dichlorothiophène-3-yl)-2-méthoxypyridine-3-carbonitriles. Ces composés sont synthétisés par la condensation de chalcones avec le malononitrile en milieu basique .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as pyridine derivatives, have been found to interact with various biological targets, including dna bases like adenine and guanine .

Mode of Action

The mode of action of 5-Phenylpyridine-3-carbonitrile involves a change in the transition dipole moment through proton transfer . This change is brought about by the compound’s interaction with its targets, leading to alterations in the orientation of the transition dipole moments of neighboring chromophores .

Biochemical Pathways

It’s known that the compound’s proton transfer process can influence the energy transfer along molecular wires . This process is energetically more favorable in the excited state than the ground state for all studied compounds .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, anti-mycobacterial, antifungal, and antiviral activities .

Analyse Biochimique

Biochemical Properties

Pyridine derivatives, which include 5-Phenylpyridine-3-carbonitrile, are known to be of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Cellular Effects

Related pyrimidinone-5-carbonitriles have shown potent cytotoxic activity against different cancer cells

Molecular Mechanism

A study on a similar compound, 2-mercapto-6-phenylpyridine-3-carbonitrile, suggests that changes in the transition dipole moment through proton transfer could play a role in its biochemical activity .

Metabolic Pathways

Pyridine derivatives are known to be involved in various biochemical reactions

Propriétés

IUPAC Name |

5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJVGOUKSPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304859 | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-11-4 | |

| Record name | 5-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10177-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

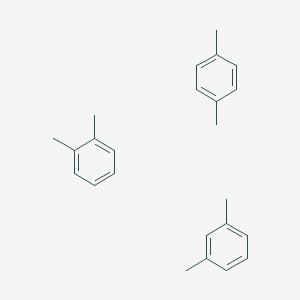

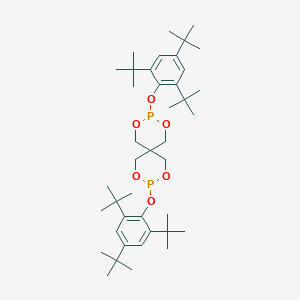

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)